molecular formula C7H18ClNO3 B14463411 2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane

2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane

Cat. No.: B14463411
M. Wt: 199.67 g/mol
InChI Key: YRLJAXJJVVMNQB-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol, also known as triethanolamine, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the continuous reaction of ethylene oxide with ammonia in the presence of a catalyst. The reaction is conducted in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a corrosion inhibitor, surfactant, and emulsifier.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Utilized in the preparation of pharmaceutical formulations and as a pH adjuster in topical medications.

    Industry: Applied in the production of cosmetics, detergents, and cement additives.

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets and pathways. It acts as a pH adjuster and buffering agent, helping to maintain the desired pH in various formulations. Its structure prevents incorporation into cell membranes, reducing potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

    Monoethanolamine: A simpler analog with one hydroxyl group.

    Diethanolamine: Contains two hydroxyl groups and is structurally similar but with different properties.

    Triethanolamine: The compound , with three hydroxyl groups.

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, which provide it with distinct chemical and physical properties. This makes it particularly useful as a buffering agent and pH adjuster in various applications .

Properties

Molecular Formula

C7H18ClNO3

Molecular Weight

199.67 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;chloromethane

InChI

InChI=1S/C6H15NO3.CH3Cl/c8-4-1-7(2-5-9)3-6-10;1-2/h8-10H,1-6H2;1H3

InChI Key

YRLJAXJJVVMNQB-UHFFFAOYSA-N

Canonical SMILES

CCl.C(CO)N(CCO)CCO

Related CAS

68938-70-5
68609-18-7

Origin of Product

United States

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